Iodomethylcyclooctane

Description

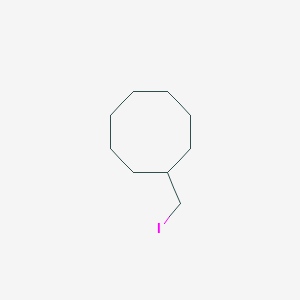

Iodomethylcyclooctane (CAS 438461-39-3) is a monocyclic alkyl iodide with an eight-membered cycloalkane ring substituted by an iodomethyl (-CH₂I) group. Its molecular formula is inferred as C₉H₁₇I, yielding a molecular weight of approximately 252.14 g/mol.

Properties

IUPAC Name |

iodomethylcyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17I/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEPTAINTWFSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376658 | |

| Record name | Iodomethylcyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438461-39-3 | |

| Record name | Iodomethylcyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethylcyclooctane can be synthesized through several methods. One common approach involves the halogenation of methylcyclooctane using iodine and a suitable catalyst. The reaction typically occurs under mild conditions, with the presence of a solvent like dichloromethane to facilitate the process. The reaction can be represented as follows: [ \text{C}9\text{H}{18} + \text{I}_2 \rightarrow \text{C}9\text{H}{17}\text{I} + \text{HI} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of photochemical methods, where ultraviolet light is used to initiate the halogenation reaction, is also common. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Iodomethylcyclooctane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of methylcyclooctane.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products:

Scientific Research Applications

Iodomethylcyclooctane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of iodomethylcyclooctane involves its interaction with cellular components. The iodomethyl group can undergo nucleophilic substitution reactions with biomolecules, leading to modifications in their structure and function. This can affect various molecular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

(Iodomethyl)cyclobutane (CAS 16408-62-1)

- Molecular Formula : C₅H₉I (MW: 196.03 g/mol).

- Key Features : A four-membered ring with high ring strain, making it more reactive in ring-opening reactions compared to iodomethylcyclooctane. Its smaller size may lead to lower thermal stability and higher susceptibility to polymerization or decomposition .

5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane (CAS 88931-79-7)

- Molecular Formula : C₈H₁₃IO (MW: 252.09 g/mol).

- Key Features : A bicyclic ether with an oxygen atom in the framework, increasing polarity and solubility in polar solvents. The oxygen may also participate in hydrogen bonding or acid-catalyzed reactions, diverging from the purely hydrocarbon-based reactivity of this compound .

Branched Alkyl Iodides (e.g., 1-Iodo-2,4-dimethylheptane, CAS 110444-40-1)

- Molecular Formula : C₉H₁₉I (MW: 254.15 g/mol).

- Key Features : Linear or branched alkanes lack ring strain but may exhibit steric hindrance, influencing elimination (e.g., dehydrohalogenation) or substitution pathways. These compounds are less conformationally restricted than cyclic analogs .

Data Table: Structural and Molecular Features

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Key Features |

|---|---|---|---|---|---|

| This compound | 438461-39-3 | C₉H₁₇I | 252.14 | Monocyclic alkane | Eight-membered ring, low ring strain |

| (Iodomethyl)cyclobutane | 16408-62-1 | C₅H₉I | 196.03 | Monocyclic alkane | High ring strain, reactive |

| 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane | 88931-79-7 | C₈H₁₃IO | 252.09 | Bicyclic ether | Oxygen atom, polar functional group |

| 1-Iodo-2,4-dimethylheptane | 110444-40-1 | C₉H₁₉I | 254.15 | Branched alkane | Steric hindrance, linear reactivity |

Research Findings and Implications

Reactivity Trends

- Ring Strain vs. Stability : Smaller rings like cyclobutane derivatives are prone to ring-opening reactions (e.g., with nucleophiles), whereas this compound’s larger ring may favor substitution over elimination due to reduced strain .

- Polarity and Solubility: The oxygenated bicyclic compound (CAS 88931-79-7) likely exhibits higher solubility in polar solvents compared to nonpolar cyclic analogs, impacting its utility in aqueous-phase reactions .

- Steric Effects : Branched alkanes (e.g., 1-iodo-2,4-dimethylheptane) may follow Zaitsev’s rule during elimination, forming more substituted alkenes, while cyclic iodides prioritize ring-specific pathways .

Biological Activity

Iodomethylcyclooctane is a cyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and significant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclooctane ring structure with an iodomethyl group attached. This configuration allows for unique interactions with biological molecules, which may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of iodine can enhance the compound's ability to disrupt microbial cell membranes.

- Cytotoxic Effects : Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis or necrosis pathways.

- Antioxidant Properties : The compound may possess antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in cells.

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, a study employing the MTT assay demonstrated significant cytotoxicity against leukemia cells, with IC50 values indicating effective doses for inhibiting cell proliferation.

- Antimicrobial Testing : this compound was tested against several bacterial strains, showing promising results in inhibiting growth. The minimum inhibitory concentration (MIC) was determined for various pathogens, indicating its potential as an antimicrobial agent.

- Antioxidant Activity : The compound's antioxidant capacity was evaluated using DPPH and FRAP assays. Results indicated that this compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic potential.

Data Tables

| Biological Activity | IC50 (µM) | MIC (mg/mL) | Assay Method |

|---|---|---|---|

| Cytotoxicity (Cancer Cells) | 15 | - | MTT Assay |

| Antimicrobial (E. coli) | - | 0.5 | Broth Dilution |

| Antioxidant Activity | - | - | DPPH Assay |

Discussion

The findings from various studies suggest that this compound holds significant promise as a bioactive compound with potential applications in cancer therapy and antimicrobial treatments. Its unique structural properties allow it to interact effectively with biological systems, leading to observed cytotoxicity and antimicrobial effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.